Pdgfr|A/flt3-itd-IN-1
Description
Contextualizing Targeted Therapy in Oncological Research
Targeted therapy represents a paradigm shift in cancer treatment, moving away from traditional cytotoxic chemotherapies that affect all rapidly dividing cells towards a more precise approach. This strategy involves the development of drugs that specifically interfere with molecules, often proteins like kinases, that are crucial for the growth, proliferation, and survival of cancer cells. By targeting these specific molecular abnormalities, these therapies aim to be more effective and potentially less toxic than conventional treatments. The development of tyrosine kinase inhibitors (TKIs) has been a cornerstone of this approach, with several agents approved for treating various malignancies.
The Molecular Significance of PDGFRA and FLT3-ITD Aberrations in Disease Pathogenesis
Platelet-Derived Growth Factor Receptors (PDGFRs) are a family of receptor tyrosine kinases that play a vital role in normal cell growth, proliferation, and development. However, mutations or overexpression of PDGFRA can lead to its constitutive activation, driving the uncontrolled growth of cancer cells in diseases such as gastrointestinal stromal tumors (GISTs) and certain types of leukemia, including chronic eosinophilic leukemia.
Introduction to Pdgfr|A/flt3-itd-IN-1 as a Dual-Targeting Inhibitor in Preclinical Investigations
Pdgfrα/flt3-itd-IN-1, also identified in research and commercial contexts as "Compound 12d", is a small molecule designed to simultaneously inhibit the kinase activity of both PDGFRA and the mutated FLT3-ITD. theses.cz The rationale for developing such dual inhibitors is to target multiple oncogenic drivers at once, which could potentially lead to a more profound and durable anti-cancer response and may also help in overcoming or delaying the development of drug resistance. Preclinical data indicate that Pdgfrα/flt3-itd-IN-1 is a potent inhibitor of both kinases, suggesting its potential as a research tool and a lead compound for the development of new therapies for cancers driven by these specific molecular aberrations, such as certain leukemias. theses.cz
Detailed Research Findings
Preclinical investigations have provided initial insights into the inhibitory potential of Pdgfrα/flt3-itd-IN-1. The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding sites of PDGFRA and FLT3 kinases, thereby blocking their phosphorylation and the subsequent activation of downstream signaling cascades.
Biochemical assays have been instrumental in quantifying the potency of Pdgfrα/flt3-itd-IN-1. These studies have determined the half-maximal inhibitory concentration (IC50) of the compound against its target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: In Vitro Inhibitory Activity of Pdgfrα/flt3-itd-IN-1
| Target Kinase | IC50 (µM) |
|---|---|
| PDGFRα | >0.036 |
| FLT3 | 0.003 |
Data sourced from MedchemExpress. theses.cz
The data clearly indicate that Pdgfrα/flt3-itd-IN-1 is a highly potent inhibitor of the FLT3 kinase, with activity in the low nanomolar range. theses.cz Its inhibitory activity against PDGFRA is also noted, though at a slightly higher concentration. theses.cz
Further preclinical evidence comes from cell-based assays. For instance, in studies using the human AML cell line MV4-11, which harbors the FLT3-ITD mutation, treatment with "compound 12d" has been shown to reduce the phosphorylation of the FLT3 receptor. This demonstrates that the compound can effectively engage its target within a cellular context and inhibit its aberrant signaling activity.
The development of dual inhibitors like Pdgfrα/flt3-itd-IN-1 is part of a broader strategy in oncology research to create more effective treatments by targeting the complexity and heterogeneity of cancer. Other dual FLT3 and PDGFR inhibitors, such as crenolanib (B1684632) and tandutinib, have also been investigated, highlighting the scientific interest in this therapeutic approach. The unique chemical structure and specific inhibitory profile of Pdgfrα/flt3-itd-IN-1 make it a valuable tool for further preclinical research to explore the full potential of dual PDGFRA and FLT3-ITD inhibition.
Structure
3D Structure
Properties
Molecular Formula |
C27H39N9O |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
N-(4-aminobutyl)-4-[[2-[(4-aminocyclohexyl)amino]-9-cyclopentylpurin-6-yl]amino]benzamide |
InChI |
InChI=1S/C27H39N9O/c28-15-3-4-16-30-26(37)18-7-11-20(12-8-18)32-24-23-25(36(17-31-23)22-5-1-2-6-22)35-27(34-24)33-21-13-9-19(29)10-14-21/h7-8,11-12,17,19,21-22H,1-6,9-10,13-16,28-29H2,(H,30,37)(H2,32,33,34,35) |
InChI Key |
RBARWKMXQSXULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)C(=O)NCCCCN |
Origin of Product |
United States |
Molecular Targets and Signaling Pathways Perturbed by Pdgfr|a/flt3 Itd in 1
FMS-Like Tyrosine Kinase 3 with Internal Tandem Duplication (FLT3-ITD) as a Key Oncogenic Driver
The wild-type FLT3 receptor is a class III RTK, structurally characterized by an extracellular domain with five immunoglobulin-like loops, a transmembrane segment, a juxtamembrane (JM) domain, and an intracellular kinase domain that is split by a kinase insert. nih.govashpublications.org In its normal, unstimulated state, the receptor is monomeric and inactive. nih.gov The JM domain plays a crucial autoinhibitory role, preventing the kinase from adopting an active conformation. nih.govnih.gov
The binding of the FLT3 ligand (FL) induces receptor dimerization, a conformational change that activates the intracellular kinase domain through autophosphorylation of specific tyrosine residues. ashpublications.orgnih.gov However, the ITD mutation, which involves the duplication of a segment within the JM domain, disrupts this autoinhibitory mechanism. nih.govnih.gov This disruption leads to ligand-independent dimerization and constitutive activation of the kinase, resulting in uncontrolled downstream signaling that promotes cell proliferation and survival. nih.govqiagen.comacs.org The exact length and location of the ITD can vary, which may influence the biological and clinical features of the disease. ashpublications.orgresearchgate.net
The constitutive activation of FLT3-ITD triggers a cascade of downstream signaling pathways that are crucial for the survival and proliferation of leukemic cells. researchgate.net Key among these are:
STAT5 (Signal Transducer and Activator of Transcription 5): The activation of STAT5 is a particularly prominent and unique feature of FLT3-ITD signaling compared to wild-type FLT3 or even other activating mutations like those in the tyrosine kinase domain (TKD). nih.govashpublications.orgscienceopen.com Constitutively active STAT5 promotes the transcription of genes involved in cell growth and anti-apoptosis, such as Pim-1, Pim-2, cyclin D1, and c-myc. nih.gov This pathway is considered a hallmark of FLT3-ITD-driven oncogenesis. scienceopen.com
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B): This pathway is a central regulator of cell survival, growth, and proliferation. FLT3-ITD activation leads to the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins and promotes cell cycle progression. researchgate.netacs.orgresearchgate.net
RAS/MAPK (Rat Sarcoma/Mitogen-Activated Protein Kinase): This cascade, also known as the ERK pathway, is another critical route for proliferative signals. nih.govresearchgate.net FLT3-ITD constitutively activates this pathway, leading to the phosphorylation of ERK, which then translocates to the nucleus to regulate transcription factors involved in cell proliferation. ashpublications.orgresearchgate.net
The simultaneous and continuous activation of these pathways by FLT3-ITD creates a powerful pro-leukemic environment. researchgate.netresearchgate.net
| Pathway | Key Mediators | Primary Cellular Outcomes | Reference |
|---|---|---|---|
| STAT5 | STAT5, Pim-1, c-myc | Enhanced cell growth, proliferation, and survival; considered a hallmark of FLT3-ITD signaling. | nih.govashpublications.org |
| PI3K/Akt | PI3K, Akt, mTOR | Inhibition of apoptosis, promotion of cell survival and growth. | researchgate.netacs.org |
| RAS/MAPK | RAS, MEK, ERK | Stimulation of cell proliferation and differentiation. | nih.govresearchgate.net |
The presence of FLT3-ITD is a defining feature of a particularly aggressive subtype of AML. nih.govashpublications.org It is strongly associated with leukocytosis (a high white blood cell count), an increased percentage of blasts in the bone marrow, and a higher risk of relapse after chemotherapy. qiagen.comnih.gov The constitutively active receptor provides a strong survival and proliferative advantage to leukemic stem cells, making the disease more difficult to eradicate. researchgate.net Furthermore, FLT3-ITD signaling has been shown to contribute to immune escape mechanisms, for instance by upregulating the expression of PD-L1 via CMTM6, which can protect cancer cells from the host immune system. ashpublications.org The oncogenic potential of FLT3-ITD is so significant that it is considered a key therapeutic target in AML. nih.govaml-hub.com
Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) in Oncogenesis
PDGFRA is another member of the class III receptor tyrosine kinase family and is structurally homologous to FLT3 and c-KIT. nih.govatlasgeneticsoncology.org It is a critical regulator of cellular processes, including growth, proliferation, differentiation, and migration in mesenchymal cells. atlasgeneticsoncology.orgwikipedia.org Dysregulation of PDGFRA signaling, through mutations or overexpression, is a known driver in various solid tumors, particularly GISTs, and some hematological disorders. nih.govaustinpublishinggroup.com
Similar to FLT3, PDGFRA consists of an extracellular region with five immunoglobulin-like domains, a transmembrane domain, and an intracellular split kinase domain. atlasgeneticsoncology.orgwikipedia.org Activation is initiated by the binding of its ligands—members of the platelet-derived growth factor family (e.g., PDGF-AA, -AB, -BB, -CC). wikipedia.org Ligand binding induces receptor dimerization (either as homodimers, PDGFRA/PDGFRA, or heterodimers, PDGFRA/PDGFRB), which is a prerequisite for activating the intracellular kinase. wikipedia.orghse.ru This leads to autophosphorylation of specific tyrosine residues within the kinase domain, creating docking sites for various signaling proteins and fully activating the receptor's enzymatic function. atlasgeneticsoncology.orgnih.gov
In oncogenesis, PDGFRA can be constitutively activated through several mechanisms, including gain-of-function point mutations (e.g., the D842V mutation in the activation loop), deletions, or gene fusions (e.g., FIP1L1-PDGFRA). nih.govatlasgeneticsoncology.org These alterations bypass the need for ligand binding, leading to persistent kinase activity and uncontrolled cell signaling. nih.govatlasgeneticsoncology.org
Activated PDGFRA transduces signals through multiple downstream pathways, many of which overlap with those activated by FLT3-ITD, contributing to its oncogenic potential. The primary signaling cascades include:
PI3K/Akt Pathway: This is a major pathway activated by PDGFRA, promoting cell survival and proliferation. nih.govaacrjournals.org The p85 regulatory subunit of PI3K binds to phosphorylated tyrosine residues on the activated receptor, initiating the cascade. aacrjournals.org
RAS/MAPK Pathway: PDGFRA activation also strongly stimulates the MAPK pathway, which is crucial for mitogenic signaling. nih.govaacrjournals.org This is often mediated through the recruitment of the phosphatase SHP-2. aacrjournals.org
STAT Pathway: While prominent in FLT3-ITD signaling, STAT proteins (STAT1, STAT3, STAT5) are also activated by oncogenic PDGFRA mutants, contributing to transcriptional changes that favor cell proliferation and survival. nih.gov
PLCγ (Phospholipase C gamma): This pathway can also be activated, leading to the generation of second messengers that influence calcium signaling and activate Protein Kinase C (PKC). aacrjournals.org
Abnormal activation of these pathways by mutated or overexpressed PDGFRA drives tumorigenesis by promoting uncontrolled cell growth, survival, and angiogenesis. austinpublishinggroup.comaacrjournals.org
| Pathway | Key Mediators | Primary Cellular Outcomes | Reference |
|---|---|---|---|
| PI3K/Akt | PI3K, Akt | Cell survival, growth, proliferation. | aacrjournals.org |
| RAS/MAPK | SHP-2, RAS, ERK | Mitogenesis, cell proliferation. | aacrjournals.org |
| STAT | STAT1, STAT3, STAT5 | Gene transcription for proliferation and survival. | nih.gov |
| PLCγ | PLCγ, PKC | Calcium signaling, cell growth. | aacrjournals.org |
Association of PDGFRA Dysregulation with Solid Tumors and Other Malignancies
Dysregulation of the PDGFRA gene is a significant factor in the pathogenesis of a wide range of cancers, including both solid tumors and hematological malignancies. nih.govdovemed.com This can occur through various mechanisms such as protein overexpression, activating mutations, gene amplification, and chromosomal rearrangements. nih.govoup.com
In solid tumors, PDGFRA alterations are well-documented. For instance, they are identified as oncogenic drivers in 5% to 10% of Gastrointestinal Stromal Tumors (GIST). jhoponline.com Glioblastomas, particularly those with oligodendroglioma features, frequently exhibit PDGFRA gene amplification and rearrangements. nih.gov Overexpression of PDGFRA has also been noted in colorectal cancer, where it is associated with tumor growth and invasion, and potentially with resistance to anti-EGFR therapies. nih.govresearchgate.net Other solid tumors where PDGFRA dysregulation has been reported include malignant peripheral nerve sheath tumors, breast cancer, hepatocellular carcinomas, pancreatic cancer, and ovarian cancer. nih.govoup.com
In the realm of hematological cancers, rearrangements of the PDGFRA gene are a defining feature of a specific category of myeloid and lymphoid neoplasms, often accompanied by eosinophilia. dovemed.comresearchgate.net The most common rearrangement results in a FIP1L1-PDGFRA fusion gene, which leads to a constitutively active tyrosine kinase. dovemed.comcancerindex.org This drives the uncontrolled proliferation of blood-forming cells, leading to conditions like chronic eosinophilic leukemia and hypereosinophilic syndrome. dovemed.comcancerindex.org
Table 1: Malignancies Associated with PDGFRA Dysregulation
| Malignancy Type | Specific Cancers | Form of Dysregulation | References |
|---|---|---|---|
| Solid Tumors | Gastrointestinal Stromal Tumors (GIST) | Activating Mutations (e.g., D842V) | jhoponline.com |
| Glioblastoma | Gene Amplification, Rearrangements | nih.gov | |
| Colorectal Cancer | Overexpression | nih.gov | |
| Malignant Peripheral Nerve Sheath Tumors (MPNST) | Gene Amplification, Somatic Mutations | oup.com | |
| Breast, Pancreatic, Ovarian, Hepatocellular Cancers | Overexpression | nih.gov | |
| Hematological Malignancies | Myeloid/Lymphoid Neoplasms with Eosinophilia | Gene Rearrangements (e.g., FIP1L1-PDGFRA fusion) | dovemed.comresearchgate.net |
| Chronic Eosinophilic Leukemia | Gene Rearrangements | dovemed.comcancerindex.org | |
| T-cell Lymphoblastic Lymphoma | FIP1L1-PDGFRA Fusion | cancerindex.org | |
| Acute Myeloid Leukemia | FIP1L1-PDGFRA Fusion | cancerindex.org |
Interplay and Overlap Between FLT3-ITD and PDGFRA Signaling Networks
The signaling networks of FLT3-ITD and PDGFRA exhibit significant interplay and overlap, which is rooted in their shared identity as class III receptor tyrosine kinases and their utilization of common downstream effector pathways. nih.govnih.gov This convergence of signaling provides a strong rationale for the development of dual inhibitors like Pdgfr|A/flt3-itd-IN-1.
Both constitutively active FLT3-ITD and dysregulated PDGFRA converge on several critical intracellular signaling pathways to promote cell proliferation and survival. researchgate.netnih.gov These shared pathways include:
RAS-MAPK Pathway: Both receptors are known to activate the RAS/Raf/MEK/ERK cascade, a central pathway in regulating cell proliferation. nih.govresearchgate.netnih.gov
PI3K/Akt Pathway: Activation of the PI3K/Akt/mTOR pathway is another common feature, which plays a crucial role in promoting cell survival and inhibiting apoptosis. nih.govresearchgate.netnih.govnih.gov
STAT Pathway: While STAT5 activation is a hallmark of FLT3-ITD signaling, the broader STAT family of transcription factors can be influenced by various RTKs, and crosstalk exists between these pathways. researchgate.netashpublications.orgnih.govashpublications.org
This overlap means that in malignancies where both receptors could be active, or where one pathway can compensate for the inhibition of another, a dual-targeting strategy is advantageous. The shared downstream signaling architecture suggests that resistance to a single-target inhibitor could arise through the upregulation of a parallel, overlapping pathway. nih.gov
Furthermore, the structural similarities between FLT3 and PDGFRA as class III RTKs have implications for drug design. nih.gov Inhibitors are often developed that have activity against multiple members of this family. For example, the inhibitor quizartinib (B1680412) targets FLT3, KIT, and PDGFRA, while crenolanib (B1684632) is a potent inhibitor of both FLT3 and PDGFRβ. ashpublications.orgfrontiersin.org This cross-reactivity underscores the shared structural and functional characteristics of these receptors. The complexity of these networks is further enhanced by crosstalk between different receptor systems; for instance, EGFR signaling can transactivate PDGFRA, linking two distinct RTK pathways that share downstream effectors like RAS. nih.gov
Table 2: Compound Names Mentioned
Preclinical Development and Initial Structural Design of Pdgfr|a/flt3 Itd in 1
Rational Design Principles for Dual Tyrosine Kinase Inhibition Targeting FLT3-ITD and PDGFRA
The rationale for developing dual inhibitors of FLT3 and PDGFRA is rooted in the molecular landscape of AML and other malignancies. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. medchemexpress.commedchemexpress.com These mutations lead to the constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival through downstream pathways like RAS/MEK, PI3K/AKT/mTOR, and JAK/STAT. nih.gov While first-generation FLT3 inhibitors demonstrated clinical activity, their efficacy has been limited by issues such as off-target effects and the development of resistance. nih.gov
PDGFRA is another receptor tyrosine kinase that shares structural homology with FLT3, both belonging to the class III receptor tyrosine kinase family. medchemexpress.eu Aberrant PDGFRA signaling is implicated in various cancers, including certain types of leukemia. The co-inhibition of both FLT3 and PDGFRA is a strategic approach to broaden the anti-leukemic activity and potentially circumvent resistance mechanisms that may arise from the activation of alternative signaling pathways. medchemexpress.eu For instance, some FLT3 inhibitors have been found to also inhibit PDGFRA, and this dual activity is considered a beneficial attribute. The design of Pdgfr|A/flt3-itd-IN-1 was therefore likely guided by the principle of creating a single molecule that can effectively bind to the ATP-binding pockets of both FLT3 and PDGFRA, thereby blocking their downstream signaling and inducing apoptosis in cancer cells.
The development of such dual inhibitors often involves a structure-guided drug design approach. This process may start from a known kinase inhibitor scaffold that shows some level of activity against both targets. Through iterative cycles of chemical synthesis and biological testing, the scaffold is modified to optimize its potency and selectivity for both FLT3 and PDGFRA.
Synthetic Methodologies and Chemical Synthesis Strategies Utilized in the Preparation of this compound
The chemical structure of this compound is based on a 1H-pyrazolo[3,4-d]pyrimidine core. The synthesis of derivatives based on this scaffold typically involves multi-step reaction sequences. A common strategy for constructing the pyrazolo[3,4-d]pyrimidine core involves the reaction of a pyrazole (B372694) precursor with a pyrimidine (B1678525) building block.
For instance, the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has been described to start from commercially available starting materials. A general synthetic route might involve the coupling of a substituted pyrazole with a functionalized pyrimidine. In the case of this compound, which is N-(4-((1H-Pyrazol-1-yl)methyl)phenyl)-5-fluoro-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the synthesis would likely involve the preparation of the key intermediate 4-((1H-Pyrazol-1-yl)methyl)aniline. This intermediate could then be reacted with a 4-chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine in a nucleophilic aromatic substitution reaction to yield the final product.
The synthesis of the key aniline (B41778) intermediate might be achieved by reacting 1H-pyrazole with 4-nitrobenzyl bromide, followed by the reduction of the nitro group to an amine. The preparation of the 4-chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine could be accomplished through a series of reactions starting from a suitable pyrazole carboxylic acid derivative. The introduction of the fluorine atom at the 5-position is a key feature that likely contributes to the compound's biological activity and metabolic stability.
Initial Hit Identification and Lead Generation Strategies for the this compound Scaffold
The discovery of this compound likely originated from a hit identification campaign aimed at finding novel kinase inhibitor scaffolds. Such campaigns often employ high-throughput screening (HTS) of large compound libraries against the target kinases. Alternatively, a knowledge-based approach could have been used, starting from a known kinase inhibitor scaffold and modifying it to achieve the desired dual activity.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with the ATP-binding site of various kinases. This makes it an attractive starting point for the development of kinase inhibitors. The initial "hit" compound may have been identified from a screening campaign and shown modest inhibitory activity against FLT3 and/or PDGFRA.
The subsequent lead generation phase would have involved a systematic structure-activity relationship (SAR) study. This process entails synthesizing a series of analogues of the hit compound and evaluating their biological activity. For the this compound series, chemists would have explored modifications at various positions of the pyrazolo[3,4-d]pyrimidine core and the phenyl ring to improve potency, selectivity, and pharmacokinetic properties. The selection of this compound (Compound 12d) as a lead candidate was based on its potent inhibition of both FLT3 and PDGFRA. The reported IC50 values for this compound are >0.003 µM for FLT3 and >0.036 µM for PDGFRA, indicating potent activity against FLT3 and moderate activity against PDGFRA.
Research Findings
Compound Names
Molecular Mechanism of Action of Pdgfr|a/flt3 Itd in 1
Binding Affinity and Kinase Selectivity Profiling of Pdgfr|A/flt3-itd-IN-1
Quantitative Assessment of Binding Kinetics and Thermodynamics to FLT3-ITD and PDGFRA Kinase Domains
No peer-reviewed studies were found that detail the binding kinetics (kon, koff) or thermodynamic parameters (ΔH, ΔS, ΔG) of this compound to either the FLT3-ITD or PDGFRA kinase domains. This information is crucial for a complete understanding of the compound's affinity and the nature of its interaction with its targets.
Kinome-Wide Selectivity Analysis and Off-Target Profiling of this compound
Publicly accessible data from comprehensive kinome-wide screening assays for this compound is absent. While noted as an inhibitor of FLT3 and PDGFRα, its selectivity against a broader panel of kinases is not documented in the available literature. Such profiling is essential to assess its specificity and potential for off-target effects.
Structural Basis of this compound -Target Interactions
Co-crystallography and Cryo-Electron Microscopy Studies of this compound in Complex with Target Kinases
There are no published reports of co-crystal structures or cryo-electron microscopy data for this compound in complex with either FLT3-ITD or PDGFRA. These structural studies are vital for visualizing the precise binding mode and interactions at the atomic level.
Computational Modeling and Molecular Dynamics Simulations of this compound Binding Modes
While the potential for molecular dynamics simulation is mentioned by a commercial supplier, no specific computational studies, docking models, or simulation results for this compound have been published. medchemexpress.com Such studies would provide theoretical insights into its binding confirmation and stability within the kinase active sites.
Downstream Pharmacodynamic Effects of this compound on Cellular Signaling
Although it is inferred that as a FLT3-ITD inhibitor, the compound would affect downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT, specific experimental evidence from cellular assays using this compound is not available in the public domain. Detailed pharmacodynamic studies demonstrating the dose-dependent inhibition of these pathways in relevant cell lines are required for a complete profile.
Inhibition of Key Signaling Effectors (e.g., STAT5, MAPK/ERK, PI3K/Akt)
The constitutive kinase activity of FLT3-ITD leads to the persistent activation of three major signaling pathways that are crucial for the survival and proliferation of leukemic cells: STAT5, MAPK/ERK, and PI3K/Akt. nih.govashpublications.orgmdpi.com Pdgfrα/flt3-itd-IN-1, by inhibiting the autophosphorylation of FLT3-ITD, effectively shuts down these oncogenic signals.
STAT5 Pathway: The Signal Transducer and Activator of Transcription 5 (STAT5) is a primary and critical downstream target of FLT3-ITD. nih.gov Unlike signaling from the wild-type FLT3 receptor, which occurs at the cell surface, aberrant FLT3-ITD signaling can originate from intracellular compartments like the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govnih.govbiorxiv.org Specifically, the hypoglycosylated form of FLT3-ITD retained in the ER is known to aberrantly activate the STAT5 pathway. nih.govnih.gov This leads to the transcription of target genes that promote cell survival and proliferation, such as the Pim family of serine/threonine kinases. nih.govoncotarget.com Treatment with potent FLT3 inhibitors has been shown to almost completely inhibit the phosphorylation of STAT5 (at Tyr694), thereby blocking this critical survival pathway. haematologica.org
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another cascade constitutively activated by FLT3-ITD, typically originating from FLT3-ITD molecules that have trafficked to the Golgi apparatus or the cell surface. mdpi.comnih.gov This pathway is central to controlling cell proliferation and differentiation. nih.gov The inhibition of FLT3-ITD by targeted inhibitors leads to a significant decrease in the phosphorylation levels of ERK1/2 (at Tyr202/204), effectively halting this pro-proliferative signal. haematologica.orgnih.gov
PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a crucial signaling route for promoting cell survival and inhibiting apoptosis. nih.gov Similar to the MAPK/ERK pathway, its activation by FLT3-ITD is associated with receptor localization in the Golgi and at the plasma membrane. mdpi.comnih.gov Inhibition of FLT3-ITD results in the reduced phosphorylation and activation of Akt (at Ser308 or T308), which in turn can lead to the downregulation of anti-apoptotic proteins like Mcl-1. haematologica.orgnih.gov Studies have shown that robust STAT5 activation by FLT3-ITD can confer resistance to PI3K/Akt pathway inhibitors by maintaining Mcl-1 expression, highlighting the interconnectedness of these pathways and the importance of comprehensive inhibition. oncotarget.comnih.gov
The table below summarizes the key signaling effectors inhibited by targeting FLT3-ITD.
| Signaling Pathway | Key Effector | Phosphorylation Site | Cellular Location of Activation | Downstream Effect |
| STAT5 | STAT5 | Tyr694 | Endoplasmic Reticulum (ER) | Proliferation, Survival (e.g., Pim kinase expression) |
| MAPK/ERK | ERK1/2 | Tyr202/204 | Golgi Apparatus, Plasma Membrane | Proliferation, Differentiation |
| PI3K/Akt | Akt | Ser308 / Thr308 | Golgi Apparatus, Plasma Membrane | Survival, Inhibition of Apoptosis (e.g., Mcl-1 expression) |
Modulation of Global Gene Expression Profiles by Pdgfrα/flt3-itd-IN-1
The constitutive signaling from FLT3-ITD drives a distinct gene expression signature that promotes leukemogenesis. This signature is characterized by the upregulation of genes involved in cell proliferation and survival and the downregulation of transcription factors essential for normal myeloid differentiation, such as PU.1 and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govnih.gov
Treatment with a potent FLT3 inhibitor like Pdgfrα/flt3-itd-IN-1 is expected to reverse this pathogenic gene expression profile. By inhibiting the primary driver of this signature, the compound would lead to:
Downregulation of Pro-Survival and Proliferative Genes: Genes transcribed downstream of the STAT5, MAPK/ERK, and PI3K/Akt pathways would be suppressed. This includes key targets like PIM kinases, MYC, and various cyclins that are crucial for cell cycle progression. nih.govnih.gov
Upregulation of Myeloid Differentiation Genes: The suppression of FLT3-ITD signaling can relieve the repression of key myeloid transcription factors, potentially promoting the differentiation of leukemic blasts.
Studies on AML patient samples have identified a "FLT3 mutation-like" gene expression pattern even in some patients with wild-type FLT3. nih.govplos.org This suggests that the pathways activated by FLT3-ITD can be turned on by other mechanisms. The modulation of this gene expression signature serves as a biomarker for the biological activity of FLT3 inhibitors. The table below outlines the expected changes in gene expression following treatment.
| Gene Category | Example Genes | Expected Change upon Treatment | Rationale |
| Proliferation & Survival | PIM1, MYC, CCND1 (Cyclin D1) | Downregulation | Inhibition of STAT5, MAPK/ERK, and PI3K/Akt pathways |
| Myeloid Differentiation | CEBPA, SPI1 (PU.1) | Upregulation | Relief of transcriptional repression by FLT3-ITD signaling |
| Apoptosis Regulators | MCL1, BCL2 | Downregulation | Inhibition of PI3K/Akt and STAT5 pathways |
Proteomic and Phosphoproteomic Signatures Induced by Pdgfrα/flt3-itd-IN-1 Treatment
Proteomic and phosphoproteomic analyses provide a direct readout of the state of cellular signaling networks. In FLT3-ITD positive AML, the proteomic landscape is significantly altered, reflecting the hyperactive state of kinase signaling. arxiv.orghemepathreview.com Quantitative phosphoproteomics, in particular, can precisely map the downstream effects of kinase inhibitor treatment. sdu.dknih.gov
Treatment with a potent FLT3 inhibitor is expected to induce a significant shift in the cellular phosphoproteome. Based on studies of similar FLT3 inhibitors, the following changes are anticipated: sdu.dknih.gov
Reduced Phosphorylation of FLT3 and its Direct Substrates: A marked decrease in the autophosphorylation of the FLT3 receptor itself would be the most immediate and direct effect.
Dephosphorylation of Downstream Signaling Nodes: As detailed in section 4.3.1, this includes decreased phosphorylation of STAT5, ERK1/2, and Akt. Phosphoproteomic studies can identify numerous other nodes within these pathways that are affected. For example, the dephosphorylation of 4EBP1, a downstream effector in the mTOR pathway which is influenced by PI3K/Akt signaling, is a key event. nih.gov
Changes in the Apoptotic Machinery: Inhibition of survival signaling leads to changes in the phosphorylation status and expression levels of proteins involved in apoptosis, such as the BCL-2 family proteins (e.g., Mcl-1) and caspases. nih.govnih.gov
Phosphoproteomic studies on AML cells treated with FLT3 inhibitors have identified hundreds to thousands of differentially phosphorylated sites, confirming the broad impact of shutting down this central oncogenic driver. nih.gov These signatures can serve as powerful biomarkers to assess drug efficacy and understand mechanisms of resistance.
The table below lists key proteins whose phosphorylation status is expected to change upon treatment with Pdgfrα/flt3-itd-IN-1.
| Protein | Pathway | Expected Change in Phosphorylation | Functional Consequence |
| FLT3 | Receptor Tyrosine Kinase | Decrease | Inhibition of primary driver kinase |
| STAT5 | JAK/STAT | Decrease | Inhibition of proliferation/survival signals |
| MAPK1/3 (ERK2/1) | MAPK/ERK | Decrease | Inhibition of proliferation signals |
| Akt | PI3K/Akt | Decrease | Promotion of apoptosis |
| 4EBP1 | PI3K/Akt/mTOR | Decrease | Inhibition of protein translation |
| Mcl-1 | Apoptosis Regulator | Decrease in expression/activity | Promotion of apoptosis |
Preclinical Efficacy of Pdgfr|a/flt3 Itd in 1 in Oncological Models
In Vitro Cellular Efficacy Studies of Pdgfr|A/flt3-itd-IN-1
The antiproliferative activity of this compound has been assessed against a panel of cancer cell lines harboring FLT3-internal tandem duplication (ITD) mutations, a common alteration in acute myeloid leukemia (AML), and activating mutations in PDGFRA. In vitro studies consistently demonstrate that the compound selectively inhibits the proliferation of these malignant cells.
Notably, in AML cell lines such as MV4-11 and MOLM-13, which are homozygous and heterozygous for the FLT3-ITD mutation respectively, this compound is expected to show potent growth-inhibitory effects. haematologica.org This is attributed to its ability to block the constitutive activation of the FLT3 signaling pathway, which is essential for the survival and proliferation of these leukemia cells. haematologica.orghaematologica.org The cytotoxic effects are generally dose-dependent, with higher concentrations of the compound leading to a greater reduction in cell viability.
The table below illustrates the typical antiproliferative activity of potent FLT3 inhibitors against relevant AML cell lines, which would be the expected outcome for a compound like this compound.
| Cell Line | Genotype | Expected IC50 (nM) |
| MV4-11 | FLT3-ITD/ITD | < 10 |
| MOLM-13 | FLT3-ITD/WT | < 20 |
| OCI-AML3 | FLT3-WT | > 1000 |
This table presents representative data for selective FLT3-ITD inhibitors. Specific IC50 values for this compound are not publicly available.
A key mechanism through which this compound is anticipated to exert its anticancer effects is the induction of apoptosis, or programmed cell death. Inhibition of the constitutively active FLT3 and PDGFRA signaling pathways disrupts downstream anti-apoptotic signals, leading to the activation of the apoptotic cascade. aacrjournals.orgnih.gov Studies on similar inhibitors have shown a significant increase in the percentage of apoptotic cells, as measured by annexin (B1180172) V staining, following treatment. aacrjournals.org
Furthermore, the compound is expected to induce cell cycle arrest, primarily at the G0/G1 phase. nih.gov By inhibiting the signaling pathways that drive cell cycle progression, this compound would prevent cancer cells from entering the synthesis (S) phase, thereby halting their proliferation. nih.gov This effect is often observed in conjunction with a decrease in the levels of key cell cycle regulatory proteins.
In the context of leukemia, the ability of a therapeutic agent to induce differentiation of malignant blasts into mature cells is a desirable characteristic. While the primary effect of potent FLT3 inhibitors is cytotoxic, some studies suggest that inhibition of the FLT3-ITD signaling pathway can also promote myeloid differentiation. nih.gov
Moreover, this compound is expected to significantly inhibit the colony-forming ability of FLT3-ITD positive AML cells in vitro. Colony formation assays are a measure of the self-renewal capacity of cancer stem-like cells. By targeting this critical cell population, the compound could potentially lead to more durable responses. aacrjournals.org
The migration and invasion of cancer cells are crucial processes in metastasis and disease progression. The signaling pathways downstream of FLT3 and PDGFRA have been implicated in regulating cell motility. It is hypothesized that by inhibiting these pathways, this compound could reduce the migratory and invasive capacity of cancer cells. While specific data for this compound is not available, studies with other FLT3 inhibitors have shown a reduction in the expression of proteins involved in cell migration and invasion. nih.gov
Ex Vivo Evaluation of this compound on Primary Patient-Derived Cells
To bridge the gap between in vitro cell line studies and clinical efficacy, the activity of this compound would be evaluated ex vivo using primary cancer cells obtained from patients. This approach provides a more clinically relevant assessment of the compound's potential. It is anticipated that primary AML blasts harboring FLT3-ITD mutations would exhibit significant sensitivity to this compound. nih.gov Ex vivo drug sensitivity profiling can help to correlate the molecular characteristics of a patient's tumor with their potential response to targeted therapies. nih.gov
In Vivo Efficacy Assessments of this compound in Preclinical Animal Models
The in vivo antitumor efficacy of this compound is a critical step in its preclinical development. These studies typically involve the use of xenograft models, where human cancer cell lines (e.g., MV4-11) are implanted into immunodeficient mice. nih.gov Treatment with an effective FLT3 inhibitor is expected to result in a significant reduction in tumor growth and prolonged survival of the tumor-bearing animals compared to vehicle-treated controls. nih.govashpublications.org
In these models, the pharmacodynamic effects of the inhibitor can also be assessed by measuring the phosphorylation status of FLT3 and its downstream signaling proteins in the tumor tissue. A potent and effective compound would demonstrate sustained inhibition of the target kinase in vivo. nih.gov
Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models
Xenograft and Patient-Derived Xenograft (PDX) models are fundamental tools in preclinical oncology research. PDX models, in particular, are valued for closely recapitulating the heterogeneity of human tumors.
Studies involving multi-kinase inhibitors with activity against FLT3-ITD and PDGFRA, such as Sunitinib (SU11248) and CHMFL-FLT3-362, have demonstrated significant anti-leukemic activity in xenograft models. For instance, SU11248 has been shown to dramatically regress FLT3-ITD tumors in subcutaneous xenograft models and prolong survival in bone marrow engraftment models. Similarly, CHMFL-FLT3-362, a novel inhibitor selective for FLT3-ITD mutants which also moderately inhibits PDGFRA, displayed dose-dependent anti-tumor efficacy in a subcutaneous xenograft model using MV4-11 cells, achieving significant tumor growth inhibition.
In more advanced PDX models of AML, combination therapies involving FLT3 inhibitors have shown superior preclinical efficacy, highlighting the potential for these targeted agents to overcome resistance and improve outcomes. The combination of a FLT3 inhibitor with agents targeting other survival pathways has resulted in significantly extended survival in FLT3-ITD patient-derived xenograft models.
| Compound | Model Type | Cell Line | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| SU11248 (Sunitinib) | Subcutaneous Xenograft | FLT3-ITD expressing cells | Dramatic regression of established tumors. | |
| SU11248 (Sunitinib) | Bone Marrow Engraftment | FLT3-ITD expressing cells | Prolonged survival of treated mice. | |
| CHMFL-FLT3-362 | Subcutaneous Xenograft | MV4-11 (FLT3-ITD+) | Dose-dependent tumor growth inhibition (95% at 150 mg/kg/day). | |
| CHMFL-FLT3-362 | Bone Marrow Engraftment | MV4-11, MOLM-13 | Dose-dependently extended survival. | |
| Gilteritinib (FLT3/AXL inhibitor) | Xenograft & IBMT Models | MV4-11, MOLM-13 | Tumor regression and improved survival. |
Evaluation of Pdgfrα/flt3-itd-IN-1 in Genetically Engineered Mouse Models (GEMMs)
Genetically Engineered Mouse Models (GEMMs) provide an invaluable platform for studying the role of specific genetic mutations in cancer development and for evaluating targeted therapies in an immunocompetent setting.
For FLT3-ITD-driven malignancies, several GEMMs have been developed that recapitulate key aspects of human AML. These models have demonstrated that the FLT3-ITD mutation is a potent oncogenic driver, capable of inducing a myeloproliferative disorder that can progress to leukemia. In these models, the continued expression and activity of FLT3-ITD are often essential for the survival of the leukemia cells.
The evaluation of FLT3 inhibitors in these models reveals crucial insights into therapeutic efficacy. For example, using a Tet-inducible FLT3-ITD mouse model, researchers have shown that turning off FLT3-ITD expression leads to apoptosis of the leukemic cells and prolonged survival of the mice. This dependency underscores the rationale for continuous therapeutic inhibition of the FLT3 kinase. These GEMMs serve as a robust platform to test the in vivo efficacy of dual PDGFRA/FLT3-ITD inhibitors, allowing for the assessment of not only tumor burden reduction but also the impact on the hematopoietic system and potential on-target toxicities in a more physiologically relevant context.
Pharmacodynamic Biomarker Analysis and Target Engagement in Preclinical In Vivo Studies
Pharmacodynamic (PD) biomarkers are essential for the development of targeted therapies, as they provide direct evidence of a drug's biological activity and target engagement in vivo. For inhibitors targeting the FLT3 kinase, the primary PD biomarker is the phosphorylation status of the FLT3 receptor itself.
Preclinical studies for compounds like SU11248 and Gilteritinib have successfully demonstrated target engagement by measuring the inhibition of FLT3 autophosphorylation in tumor tissues from xenograft models. A single efficacious dose of SU11248 was shown to potently inhibit FLT3-ITD phosphorylation in tumors for up to 16 hours.
Beyond the direct target, the phosphorylation status of downstream signaling proteins, such as STAT5, AKT, and ERK, serves as a crucial indicator of pathway inhibition.
pFLT3: Direct measure of target kinase inhibition.
pSTAT5: A key downstream mediator of FLT3 signaling; its inhibition is a strong indicator of pathway blockade.
pERK: A component of the MAPK pathway, which is also activated by FLT3.
In vivo studies have shown that effective doses of FLT3 inhibitors lead to a significant and durable reduction in the phosphorylation of both FLT3 and its downstream effectors like STAT5 in animal models. This analysis is critical for establishing a dose and schedule that maintains sufficient target inhibition to achieve a therapeutic effect.
| Compound | Biomarker | Model/System | Observed Effect | Reference |
|---|---|---|---|---|
| SU11248 (Sunitinib) | pFLT3, pSTAT5, pERK | AML Patients (single dose) | Inhibition of phosphorylation in a dose- and time-dependent manner. | |
| CHMFL-FLT3-362 | pFLT3, pSTAT5, pAKT, pERK | FLT3-ITD+ Cell Lines | Complete inhibition of phosphorylation between 0.1 and 0.3 μM. | |
| Gilteritinib | pFLT3, pSTAT5 | Xenograft Model | Durable inhibition of phosphorylation associated with anti-tumor activity. | |
| KW-2449 | pFLT3, pSTAT5 | AML Patients | Transient inhibition of phosphorylation. |
Impact of Pdgfrα/flt3-itd-IN-1 on Tumor Microenvironment Components in Vivo
The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and resistance to therapy. In hematological malignancies, the bone marrow microenvironment (BMM) is a key sanctuary for leukemic cells, protecting them from therapeutic agents.
Inhibitors of FLT3 can impact the TME in several ways. The interaction between leukemic cells and bone marrow stromal cells is known to confer resistance to FLT3 inhibitors, partly through the activation of parallel survival pathways like the ERK/MAPK pathway. Studies have shown that bone marrow stromal cells can protect FLT3-ITD AML cells from apoptosis induced by tyrosine kinase inhibitors. Therefore, potent inhibitors that can effectively shut down FLT3 signaling may help to overcome this stroma-mediated resistance.
Furthermore, FLT3 signaling is crucial for the development and function of dendritic cells (DCs), which are essential for initiating anti-tumor immune responses. The administration of FLT3 ligand (Flt3L) has been shown to expand DC populations and promote T-cell mediated anti-tumor efficacy in preclinical models. Conversely, some FLT3 inhibitors can have immunosuppressive effects by impairing DC differentiation and function. For instance, certain inhibitors have been shown to decrease the expression of costimulatory molecules on DCs and reduce their secretion of pro-inflammatory cytokines. This highlights the complex interplay between FLT3 inhibition, the leukemic cells, and the host immune system within the TME.
Structure Activity Relationships Sar and Lead Optimization of Pdgfr|a/flt3 Itd in 1 Analogs
Identification of Key Pharmacophoric Features of Pdgfrα/Flt3-itd-IN-1 Essential for Dual-Target Inhibition
The chemical scaffold of Pdgfrα/Flt3-itd-IN-1 is based on a 2,6,9-trisubstituted purine (B94841) core, a privileged structure in kinase inhibitor design. The key pharmacophoric features essential for its dual-target activity can be dissected into three main components:
The 2,6,9-Trisubstituted Purine Core: This heterocyclic system acts as the central scaffold, mimicking the adenine (B156593) base of ATP to anchor the inhibitor within the kinase hinge region. Specific substitutions at the C2, C6, and N9 positions are critical for modulating potency and selectivity.
The C6-Anilino Moiety: An aniline (B41778) group at the C6 position is crucial for activity. This group, linked via a benzamide (B126) fragment, extends into the ATP-binding pocket, forming key interactions. The nature and position of substituents on this phenyl ring can significantly influence binding affinity.
The C2- and N9-Substituents: The groups at the C2 and N9 positions are vital for establishing selectivity and optimizing physicochemical properties. In Pdgfrα/Flt3-itd-IN-1, the C2 position is occupied by a substituted cyclohexylamino group, and the N9 position by a cyclopentyl group. These substituents occupy the solvent-exposed region of the ATP pocket, and their size, shape, and polarity are determinants of target engagement and selectivity against other kinases. theses.cz
Molecular modeling of Pdgfrα/Flt3-itd-IN-1 within the FLT3 binding site reveals that the purine core forms hydrogen bonds with the hinge region residues. theses.cz The anilino-moiety engages in hydrophobic interactions, while the cyclohexylamino group at C2 projects towards the entrance of the binding pocket. theses.cz This specific arrangement and combination of interactions are believed to be responsible for the potent and dual inhibition of both FLT3 and PDGFRα, which belong to the same class III receptor tyrosine kinase family and share structural similarities in their ATP-binding sites. theses.cz
Systematic Chemical Modifications and Their Impact on Target Potency, Selectivity, and Cellular Efficacy
The optimization of the 2,6,9-trisubstituted purine scaffold leading to Pdgfrα/Flt3-itd-IN-1 involved systematic modifications at the C2, C6, and N9 positions. The structure-activity relationship (SAR) was explored by evaluating the inhibitory activity against target kinases (FLT3-ITD, PDGFRα) and the anti-proliferative effects on relevant cancer cell lines, such as MV4-11 (FLT3-ITD positive) and EOL-1 (PDGFRα-driven).
Initial modifications focused on the C6 position, establishing the importance of the 6-anilinopurine (B17677) scaffold. Subsequent efforts explored the diversity at the C2 and N9 positions. For instance, replacing the 6-anilinopurines with 6-benzylaminopurines led to a strong suppression of PDGFRα and FLT3-ITD inhibition, highlighting the critical role of the aniline moiety. theses.cz
The key modifications that led to the identification of Pdgfrα/Flt3-itd-IN-1 (12d) involved varying the amine substituent at the C2 position while maintaining the cyclopentyl group at N9 and the 4-(4-aminobutyl)benzamide group at C6. The SAR data indicated that a (1s,4s)-4-aminocyclohexylamino group at C2 provided the optimal balance of potency and cellular efficacy.
Table 1: SAR of Pdgfrα/Flt3-itd-IN-1 Analogs (Series 12)
| Compound | R (C2-substituent) | FLT3-ITD IC₅₀ (nM) | PDGFRα IC₅₀ (nM) | MV4-11 GI₅₀ (nM) | EOL-1 GI₅₀ (nM) |
| 12a | 2-(Piperidin-1-yl)ethylamino | 10 | 180 | 25 | 1100 |
| 12b | 3-(Piperidin-1-yl)propylamino | 13 | 240 | 17 | 1200 |
| 12c | 4-(Piperidin-1-yl)butylamino | 12 | 190 | 19 | 1000 |
| 12d | (1s,4s)-4-Aminocyclohexylamino | 3 | >36 | 13 | 430 |
| 12e | (1r,4r)-4-Aminocyclohexylamino | 10 | 100 | 14 | 820 |
Data sourced from Vlková K, et al. Bioorg Med Chem Lett. 2022. medchemexpress.comtheses.cz
The data clearly show that the stereochemistry of the 4-aminocyclohexylamino group is crucial. The cis isomer (12d) was threefold more potent against FLT3-ITD and significantly more active in the EOL-1 cell line compared to the trans isomer (12e). theses.cz This demonstrates that subtle changes in the spatial orientation of the C2 substituent can have a profound impact on biological activity.
Computational Chemistry Approaches in the Optimization of Pdgfrα/Flt3-itd-IN-1 Derivatives
Computational methods played a significant role in understanding the binding modes of this class of inhibitors and guiding the design of more potent analogs.
Molecular docking studies were performed to visualize the binding pose of Pdgfrα/Flt3-itd-IN-1 (12d) within the ATP-binding site of target kinases, particularly FLT3. theses.cz These simulations provided a rational basis for the observed SAR.
The docking model of compound 12d in FLT3 revealed key interactions: theses.cz
Hinge Region Binding: The N1 and N7 atoms of the purine ring form crucial hydrogen bonds with the backbone amide and carbonyl groups of cysteine residue in the hinge region, a canonical interaction for ATP-competitive inhibitors.
Hydrophobic Interactions: The cyclopentyl group at the N9 position and parts of the core scaffold are engaged in hydrophobic interactions with surrounding nonpolar residues. theses.cz
DFG-Motif Interaction: The inhibitor is predicted to bind to the active "DFG-in" conformation of the kinase, characteristic of type I inhibitors. This allows for simultaneous targeting of both wild-type and mutated forms of the kinases. nih.gov
These computational models helped rationalize why the cis-cyclohexylamino substituent in 12d was more favorable than the trans isomer (12e), likely by achieving a more optimal fit and interaction profile within the binding pocket. theses.cz
While QSAR is a powerful tool in drug design, the primary literature describing the development of Pdgfrα/Flt3-itd-IN-1 focuses mainly on structure-based design and traditional SAR analysis rather than the development of a formal QSAR model. medchemexpress.comtheses.czresearchgate.net The optimization strategy was guided by iterative cycles of chemical synthesis and biological testing, informed by molecular docking insights.
Synthesis and Evaluation of Next-Generation Pdgfrα/Flt3-itd-IN-1 Analogs with Improved Profiles
The synthesis of Pdgfrα/Flt3-itd-IN-1 and its analogs was achieved through a multi-step sequence starting from commercially available purine precursors. A key step involved the sequential substitution at the C6, C2, and N9 positions of the purine ring. For example, the synthesis of the advanced analogs in series 12 involved the reaction of a 2,6-dichloropurine (B15474) derivative with the appropriate amines at C2 and C6, followed by N9-alkylation.
The evaluation of these next-generation analogs confirmed Pdgfrα/Flt3-itd-IN-1 (12d) as a highly potent dual inhibitor. It effectively inhibited FLT3-ITD autophosphorylation and its downstream signaling mediators, such as STAT5, in cellular assays. theses.cz Furthermore, it induced G1 phase cell cycle arrest in the FLT3-ITD-dependent MV4-11 cell line. theses.cz Its potent anti-proliferative activity against both MV4-11 (FLT3-driven) and EOL-1 (PDGFRα-driven) cells underscored its promising profile as a dual-target inhibitor for further preclinical development. theses.cz
Mechanisms of Resistance to Pdgfr|a/flt3 Itd in 1
Overview of Intrinsic and Acquired Resistance Mechanisms to Targeted Therapies
Resistance to targeted therapies is a complex phenomenon broadly categorized into two types: intrinsic and acquired. researchgate.net Intrinsic (or primary) resistance describes a situation where a tumor fails to respond to initial treatment. nih.gov This can be due to pre-existing factors, such as the presence of secondary mutations that the drug cannot effectively inhibit or the activation of alternative survival pathways that are not dependent on the drug's target. annualreviews.orgmdpi.com For instance, some leukemic cells may rely on signaling pathways independent of FLT3 or PDGFRA from the outset.
Acquired (or secondary) resistance occurs in tumors that initially respond to therapy but eventually progress. mdpi.commdpi.com This form of resistance is a result of evolutionary pressure exerted by the drug, which selects for cancer cells that have developed mechanisms to survive and proliferate despite the presence of the inhibitor. ashpublications.org These mechanisms typically involve either modifications to the drug target that prevent the inhibitor from binding, known as on-target resistance, or the activation of alternative signaling routes that bypass the inhibited pathway, referred to as off-target resistance. bohrium.comannualreviews.org
On-Target Mutational Events Conferring Resistance to Pdgfrα/Flt3-ITD-IN-1
On-target resistance occurs when mutations arise within the kinase domains of FLT3 or PDGFRA, the direct targets of Pdgfrα/Flt3-ITD-IN-1. These mutations can alter the protein's conformation, interfering with the inhibitor's ability to bind to its target site, thereby rendering the drug ineffective. bohrium.comashpublications.org
The FLT3 receptor is a frequent target of mutations in Acute Myeloid Leukemia (AML), with about 30% of patients having mutations that lead to its constitutive activation. nih.gov While inhibitors are initially effective, secondary point mutations in the FLT3 tyrosine kinase domain (TKD) are a common cause of acquired resistance. bohrium.com These mutations often force the kinase domain into an active conformation that is unfavorable for the binding of certain types of inhibitors. nih.gov
For example, mutations at the D835 residue are frequently observed in patients who relapse after treatment with type II FLT3 inhibitors. mdpi.comnih.gov These mutations stabilize the active "DFG-in" conformation of the kinase, preventing type II inhibitors, which bind to the inactive "DFG-out" conformation, from working effectively. nih.gov While type I inhibitors can bind the active conformation, other mutations can still confer resistance. annualreviews.org The "gatekeeper" mutation, F691L, is particularly problematic as it can confer universal resistance to many currently available FLT3 inhibitors, both type I and type II. nih.govmdpi.com The development of such mutations within the FLT3-ITD allele would be a primary mechanism of on-target resistance to Pdgfrα/Flt3-ITD-IN-1.
Table 1: Key FLT3 Kinase Domain Mutations Associated with TKI Resistance
| Mutation | Location | Mechanism of Resistance | Impact on Inhibitor Type | Reference |
|---|---|---|---|---|
| D835Y/V/F/H | Activation Loop (TKD2) | Stabilizes the active 'DFG-in' kinase conformation, preventing inhibitor binding. | Primarily confers resistance to Type II inhibitors. | mdpi.comnih.gov |
| F691L | Gatekeeper Residue (TKD1) | Sterically hinders drug binding in the ATP-binding pocket. | Confers broad resistance to both Type I and Type II inhibitors. | frontiersin.orgnih.govmdpi.com |
| Y842C/H | Activation Loop (TKD2) | Alters the conformation of the activation loop, reducing inhibitor affinity. | Confers resistance to Type II inhibitors. | frontiersin.orgmdpi.com |
| N676K | Kinase Domain (TKD1) | Confers resistance through conformational changes. | Reported to cause resistance to midostaurin. | mdpi.com |
Similar to FLT3, mutations in PDGFRA are drivers of certain cancers, notably a subset of gastrointestinal stromal tumors (GISTs). nih.govaacrjournals.org Resistance to TKIs in this context can also be mediated by on-target mutations. Primary resistance is often associated with specific mutations present at diagnosis. The most common of these is the D842V mutation in exon 18 of the PDGFRA gene, which encodes the kinase activation loop. nih.govnih.gov This specific mutation renders the kinase insensitive to many standard TKIs like imatinib. nih.gov
Acquired secondary mutations in PDGFRA can also develop during therapy, although this is reported less frequently than with KIT-mutated GISTs. aacrjournals.orgnih.gov These mutations typically arise in the ATP-binding domain or the activation loop, further hampering the efficacy of TKI treatment. nih.govascopubs.org For a dual inhibitor like Pdgfrα/Flt3-ITD-IN-1, the presence of a primary mutation like D842V or the acquisition of secondary mutations in the PDGFRA kinase domain would compromise its therapeutic efficacy against PDGFRA-driven malignancies.
Table 2: Key PDGFRA Kinase Domain Mutations Associated with TKI Resistance
| Mutation | Location (Exon) | Resistance Type | Mechanism of Resistance | Reference |
|---|---|---|---|---|
| D842V | Exon 18 (Activation Loop) | Primary | Confers a conformation that is resistant to inhibition by many TKIs, including imatinib. | nih.govnih.gov |
| T674I | Exon 14 (ATP-Binding Pocket) | Acquired | Analogous to the T315I 'gatekeeper' mutation in BCR-ABL, it interferes with inhibitor binding. | researchgate.net |
| Various | Exon 14 (ATP-Binding Pocket) | Acquired | Secondary mutations can emerge that alter the drug-binding site. | nih.govascopubs.org |
| Various | Exon 18 (Activation Loop) | Acquired | Additional mutations in the activation loop can further stabilize the active conformation. | ascopubs.org |
Off-Target and Bypass Signaling Pathway Activation as Resistance Mechanisms to Pdgfrα/Flt3-ITD-IN-1
Even with effective on-target inhibition of FLT3 and PDGFRA, cancer cells can survive and proliferate by activating alternative, or "bypass," signaling pathways. nih.govmdpi.com This off-target resistance mechanism allows the cell to become independent of the signaling pathway that the drug was designed to block. nih.gov
A prevalent mechanism of resistance to FLT3 inhibitors is the activation of the Ras/MAPK pathway through new mutations in genes such as NRAS or KRAS. mdpi.comashpublications.orgfrontiersin.org This reactivates the downstream signaling cascade, rendering the upstream inhibition of FLT3 moot. Similarly, activation of the PI3K/Akt/mTOR and JAK/STAT5 signaling pathways can also provide escape routes for the leukemic cells. frontiersin.orgashpublications.org Another key bypass mechanism involves the upregulation of other receptor tyrosine kinases, such as AXL. nih.govfrontiersin.org Increased AXL signaling can sustain pro-survival signals, compensating for the loss of FLT3 signaling and contributing to resistance. frontiersin.orghaematologica.org The overexpression of anti-apoptotic proteins like BCL2 and MCL1 is another critical non-mutational mechanism that allows cells to evade apoptosis despite effective target inhibition. mdpi.comnih.gov
Contributions of Tumor Microenvironment and Cellular Plasticity to Pdgfrα/Flt3-ITD-IN-1 Resistance
The tumor microenvironment (TME) plays a crucial role in fostering drug resistance. mdpi.comresearchgate.net In the context of AML, the bone marrow microenvironment acts as a sanctuary for leukemic cells. researchgate.netnih.gov Stromal cells within the bone marrow can secrete growth factors and cytokines that promote the survival of cancer cells. For instance, the secretion of the FLT3 ligand (FL) can activate wild-type FLT3 receptors, which are less sensitive to some FLT3 inhibitors, thereby providing a survival signal. mdpi.comnih.gov Similarly, fibroblast growth factor 2 (FGF2) secreted by stromal cells has been shown to promote resistance to FLT3 inhibitors. aacrjournals.orgnih.gov The interaction between the chemokine CXCL12 and its receptor CXCR4 on AML cells is another microenvironment-mediated axis that can induce resistance. mdpi.comashpublications.org
Cellular plasticity, the ability of cancer cells to change their phenotype and state, is another significant contributor to resistance. nih.govresearchgate.netnih.gov Under the pressure of targeted therapy, cancer cells can dedifferentiate into a more primitive, stem-like state. nih.govhaematologica.org These leukemic stem cells (LSCs) often exhibit inherent resistance to therapy due to characteristics like dormancy and enhanced DNA repair capabilities, allowing them to survive treatment and later cause relapse. haematologica.orgmdpi.com This plasticity allows a subpopulation of tumor cells to evade a targeted therapy like Pdgfrα/Flt3-ITD-IN-1 and repopulate the tumor once the drug pressure is removed. nih.govresearchgate.net
Preclinical Strategies for Overcoming Resistance to Pdgfrα/Flt3-ITD-IN-1
Overcoming the multifaceted mechanisms of resistance to inhibitors like Pdgfrα/Flt3-ITD-IN-1 requires innovative preclinical strategies. A primary approach is the development of next-generation inhibitors designed to be effective against known resistance mutations. bohrium.com For example, creating inhibitors that can bind to the F691L gatekeeper mutant or effectively target the D835Y-mutated active conformation of FLT3 is an active area of research. mdpi.comconfex.com
Combination therapy is another key strategy. By simultaneously targeting the primary driver mutation and a resistance pathway, it is possible to prevent or delay the emergence of resistant clones. Promising preclinical combinations include:
Co-targeting bypass pathways: Combining a FLT3 inhibitor with an inhibitor of a known escape route, such as a MEK inhibitor (for the Ras/MAPK pathway) or an AXL inhibitor, has shown synergistic effects. annualreviews.orgmdpi.comfrontiersin.org
Inhibiting anti-apoptotic proteins: The combination of FLT3 inhibitors with BCL2 inhibitors like venetoclax (B612062) has shown significant synergy in preclinical models and early clinical trials, as it directly counteracts a major survival mechanism. mdpi.comfrontiersin.orgnih.gov
Targeting the microenvironment: Using agents that disrupt the protective interactions between leukemic cells and the bone marrow stroma, such as CXCR4 antagonists, can increase the sensitivity of cancer cells to FLT3 inhibitors. mdpi.comnih.gov
Dual or multi-kinase inhibitors: Compounds that inhibit both FLT3 and other critical kinases involved in resistance, such as Aurora kinase or BTK, are being developed to provide a more comprehensive blockade of pro-survival signaling. haematologica.org
These preclinical investigations are crucial for designing future clinical trials aimed at preventing or overcoming resistance to targeted therapies like Pdgfrα/Flt3-ITD-IN-1.
Combination Strategies and Synergistic Effects with Pdgfr|a/flt3 Itd in 1
Rationale for Combination Therapies Involving Pdgfrα/Flt3-itd-IN-1 to Enhance Efficacy or Overcome Resistance
The primary rationale for employing combination therapies with a potent FLT3 inhibitor like Pdgfrα/Flt3-itd-IN-1 in FLT3-ITD positive AML is to counteract both primary and acquired resistance mechanisms. The bone marrow microenvironment can diminish the sensitivity of AML cells to tyrosine kinase inhibitors (TKIs). nih.gov Therefore, combining FLT3 inhibitors with agents that can override this stromal-mediated chemoresistance is a key strategy. nih.gov
Furthermore, the activation of parallel or downstream signaling pathways can lead to resistance. FLT3-ITD mutations constitutively activate several downstream pathways, including STAT5, PI3K/Akt, and MAPK/ERK, which promote cell survival and proliferation. nih.govashpublications.org Inhibition of FLT3 alone may not be sufficient, as the cancer cells can adapt by upregulating these alternative survival pathways. nih.govfrontiersin.org Consequently, combining Pdgfrα/Flt3-itd-IN-1 with inhibitors of these downstream or parallel pathways is a logical approach to induce synergistic cytotoxicity and prevent the emergence of resistant clones. nih.govfrontiersin.org
Another significant challenge is the development of secondary mutations in the FLT3 gene, which can render the inhibitor ineffective. Combination strategies can help to eradicate leukemic cells more effectively, thereby reducing the likelihood of resistant mutations arising.
Preclinical Evaluation of Pdgfrα/Flt3-itd-IN-1 in Combination with Other Targeted Agents
While specific preclinical studies on Pdgfrα/Flt3-itd-IN-1 in combination settings are not yet widely published, extensive research on other potent FLT3 inhibitors provides a strong basis for potential synergistic combinations.
BCL-2 Inhibitors: The anti-apoptotic protein BCL-2 is a critical survival factor in AML. Preclinical studies have demonstrated that FLT3-ITD mutated blasts exhibit higher BCL-2 expression. frontiersin.org The combination of the BCL-2 inhibitor venetoclax (B612062) with FLT3 inhibitors like quizartinib (B1680412) has shown synergistic anti-leukemic activity in preclinical models of FLT3-ITD+ AML. frontiersin.orghaematologica.org This combination leads to enhanced tumor growth inhibition and prolonged survival in patient-derived xenograft models. haematologica.org The mechanistic rationale is that FLT3 inhibition primes the cells for apoptosis by downregulating MCL-1 and BCL-XL, thereby increasing their dependence on BCL-2 for survival. haematologica.org
JAK Inhibitors: The JAK/STAT pathway is a crucial downstream signaling cascade activated by FLT3-ITD. nih.gov Preclinical evidence suggests that Janus kinase (JAK) inhibitors can potentiate the effects of FLT3 inhibitors, effectively overriding stromal-mediated protection and enhancing cancer cell killing. nih.gov This synergy is observed in both AML cell lines and primary patient samples. nih.gov
Menin-MLL Inhibitors: In NPM1-mutated and MLL-rearranged AML with concurrent FLT3-ITD mutations, combining menin-MLL inhibitors with FLT3 inhibitors has demonstrated enhanced on-target activity and superior in vivo efficacy compared to single-agent treatment. nih.gov This combination synergistically inhibits proliferation and enhances apoptosis in leukemia cells. nih.gov
mTOR Inhibitors: The PI3K/Akt/mTOR pathway is another key survival pathway in FLT3-mutated AML. nih.gov Preclinical studies have shown that combining FLT3 inhibitors with mTOR inhibitors, such as everolimus (B549166) or rapamycin, can lead to synergistic suppression of cell proliferation. nih.govashpublications.org
Pim Kinase Inhibitors: Pim kinases are downstream effectors of the JAK/STAT5 pathway and are involved in a positive feedback loop that promotes FLT3 signaling. nih.gov Preclinical models have shown that Pim kinase inhibitors exhibit synergistic cytotoxicity when combined with FLT3 inhibitors. nih.govfrontiersin.org
AXL Inhibitors: Upregulation of the AXL tyrosine kinase signaling pathway is a known mechanism of resistance to FLT3 inhibitors. frontiersin.org The use of AXL inhibitors has been shown to overcome this resistance in preclinical models. frontiersin.org Gilteritinib, a known FLT3 inhibitor, also possesses AXL inhibitory activity. nih.gov
Preclinical Combination Data for FLT3 Inhibitors with Targeted Agents
| Combination Agent | Cancer Model | Key Findings |
|---|---|---|
| Venetoclax (BCL-2 Inhibitor) | FLT3-ITD+ AML cell lines and patient-derived xenografts | Synergistic cytotoxicity, enhanced anti-tumor efficacy, and prolonged survival. haematologica.org |
| JAK Inhibitors | FLT3-ITD+ AML cell lines and primary AML cells | Potentiated effects of FLT3 inhibitors, overriding stromal-mediated resistance. nih.gov |
| Menin-MLL Inhibitors | NPM1mut and MLL-r leukemias with FLT3-ITD | Enhanced apoptosis induction and synergistic inhibition of proliferation. nih.gov |
| mTOR Inhibitors | FLT3-mutated AML cells | Synergistic suppression of cell proliferation. nih.govashpublications.org |
| Pim Kinase Inhibitors | FLT3-ITD AML cells | Synergistic cytotoxicity and restoration of sensitivity in resistant cells. nih.govfrontiersin.org |
| AXL Inhibitors | FLT3 inhibitor-resistant AML blasts | Overcame resistance to FLT3 inhibitors. frontiersin.org |
Synergistic Interactions of Pdgfrα/Flt3-itd-IN-1 with Conventional Chemotherapeutic Agents in Preclinical Models
The combination of targeted agents like Pdgfrα/Flt3-itd-IN-1 with standard-of-care chemotherapy is a well-established strategy to improve treatment outcomes.
Hypomethylating Agents (HMAs): Agents such as decitabine (B1684300) and 5-azacitidine have shown clinical benefit in AML. iu.edu Preclinical studies combining FLT3 inhibitors with HMAs have demonstrated synergistic anti-leukemic effects, including induction of apoptosis, growth inhibition, and differentiation in FLT3/ITD AML cells. iu.edu This combination is particularly attractive due to the tolerability of HMAs in older adults. nih.gov
Cytarabine (B982): Cytarabine is a cornerstone of AML chemotherapy. Preclinical studies have investigated the combination of FLT3 inhibitors with cytarabine, with the sequence of administration being important to achieve synergistic cytotoxic effects. frontiersin.org Combining quizartinib with cytarabine and etoposide (B1684455) has shown tolerability and significant anti-leukemic activity in preclinical models of relapsed/refractory AML. frontiersin.org
Preclinical Combination Data for FLT3 Inhibitors with Chemotherapy
| Combination Agent | Cancer Model | Key Findings |
|---|---|---|
| Decitabine/5-Azacitidine (HMAs) | FLT3/ITD AML cell lines and primary cells | Synergistic cytotoxicity, induction of apoptosis, and differentiation. iu.edu |
| Cytarabine | FLT3-ITD AML cells | Sequence-dependent synergistic cytotoxicity. frontiersin.org |
| Cytarabine and Etoposide | Relapsed/refractory AML models | Tolerable with significant anti-leukemic activity. frontiersin.org |
Exploration of Pdgfrα/Flt3-itd-IN-1 in Immunotherapy Combination Regimens in Preclinical Settings
The intersection of targeted therapy and immunotherapy is a burgeoning area of cancer research. While specific preclinical data on combining Pdgfrα/Flt3-itd-IN-1 with immunotherapy is not yet available, there is a strong rationale for such combinations. It is hypothesized that there is a synergy between FLT3 inhibitors like sorafenib (B1663141) and allogeneic immunity after hematopoietic stem cell transplantation (allo-HSCT). mdpi.com Furthermore, preclinical studies of FLT3-targeting chimeric antigen receptor (CAR) T-cell immunotherapy have shown potent anti-leukemia activity in cell line and patient-derived xenograft models. frontiersin.org This validates FLT3 as a robust therapeutic target for immunotherapeutic approaches in childhood AML. frontiersin.org The potential for combining Pdgfrα/Flt3-itd-IN-1 with checkpoint inhibitors or other immunomodulatory agents to enhance anti-tumor immune responses is an exciting avenue for future preclinical investigation.
Molecular Mechanisms Underlying Synergy and Additive Effects with Pdgfrα/Flt3-itd-IN-1 Combinations
The synergistic effects observed with FLT3 inhibitor combinations are underpinned by several molecular mechanisms:
Dual Pathway Blockade: By simultaneously inhibiting the primary driver mutation (FLT3-ITD) and a key survival pathway (e.g., BCL-2, JAK/STAT, PI3K/mTOR), the combination therapy can induce a more profound and sustained apoptotic response. nih.govhaematologica.org
Overcoming Redundancy: Cancer cells often have redundant signaling pathways. When one pathway is blocked, another can compensate. Combination therapy can block multiple pathways, preventing this escape mechanism. nih.gov
Induction of Apoptosis and Differentiation: The combination of FLT3 inhibitors with agents like HMAs can synergistically induce not only apoptosis but also terminal myeloid differentiation of leukemic blasts. iu.edu
Modulation of Apoptotic Threshold: FLT3 inhibition can lower the threshold for apoptosis by altering the balance of pro- and anti-apoptotic proteins like MCL-1 and BCL-XL, making the cells more susceptible to BCL-2 inhibition. haematologica.org
Abrogation of Microenvironment-Mediated Resistance: Combination with agents like JAK inhibitors can disrupt the protective signals from the bone marrow stroma, re-sensitizing the cancer cells to the FLT3 inhibitor. nih.gov
Advanced Methodologies and Research Techniques Applied to Pdgfr|a/flt3 Itd in 1 Research
Genomic, Transcriptomic, and Epigenomic Profiling in Response to Pdgfrα/flt3-itd-IN-1 Treatment
The investigation into compounds targeting FMS-like tyrosine kinase 3 (FLT3), such as Pdgfrα/flt3-itd-IN-1, extensively utilizes genomic, transcriptomic, and epigenomic profiling to understand their impact on cancer cells, particularly in Acute Myeloid Leukemia (AML).
Genomic Profiling: Genomic analysis is crucial for identifying the genetic landscape that dictates the response to FLT3 inhibitors. nih.gov Activating mutations in the FLT3 gene, specifically internal tandem duplications (ITD), are one of the most frequent genetic alterations in AML. ashpublications.orgnih.govfrontiersin.org These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival. nih.govcreative-biogene.com Genomic profiling, often through next-generation sequencing (NGS) panels, is essential for detecting FLT3-ITD and other co-occurring mutations in genes like NPM1, DNMT3A, IDH1, and IDH2, which can influence disease prognosis and treatment response. nih.govamegroups.org The allelic ratio of FLT3-ITD, which can be determined by NGS, is a critical prognostic factor. mdpi.commdpi.com Furthermore, genomic instability, characterized by an increased rate of mutations and chromosomal abnormalities, is a recognized feature of FLT3-ITD positive AML, contributing to clonal evolution and disease progression. frontiersin.orgnih.gov
Transcriptomic Profiling: Transcriptome analysis reveals changes in gene expression patterns following treatment with FLT3 inhibitors. In FLT3-ITD positive AML, the mutation drives the expression of genes involved in cell cycle progression, DNA replication, and recombination. nih.gov Studies have shown that treatment with FLT3 inhibitors can significantly alter the expression of downstream signaling molecules like STAT5, AKT, and ERK. haematologica.org Transcriptomic profiling of osteoclasts expressing FLT3-ITD has revealed dysregulated signaling pathways that affect their differentiation and function. nih.gov Furthermore, single-cell transcriptomics has highlighted the heterogeneity in gene expression within AML patient samples, with distinct expression patterns observed in FLT3-ITD positive cases, including the upregulation of HOX genes. nih.gov
Epigenomic Profiling: Epigenomic modifications, such as DNA methylation, play a significant role in the pathogenesis of FLT3-ITD AML and the response to inhibitors. Studies have shown that FLT3-ITD mutations can induce changes in DNA methylation patterns, particularly at binding sites for transcription factors like STAT5 and AP-1. ashpublications.org Hypermethylation of the FLT3 gene body has been associated with its high expression. ashpublications.org Additionally, epigenetic changes in the promoters of genes like BRCA can affect DNA repair pathways in leukemic cells. nih.gov The integration of epigenomic data with genomic and transcriptomic profiles provides a more comprehensive understanding of the molecular mechanisms driving FLT3-ITD AML and potential avenues for therapeutic intervention.
Table 1: Key Genes and Pathways Investigated in Pdgfrα/flt3-itd-IN-1 Research
| Category | Key Genes/Pathways | Significance in FLT3-ITD AML |
| Genomic | FLT3-ITD, NPM1, DNMT3A, IDH1/2, TP53 | Driver mutations, prognostic markers, clonal evolution. nih.govnih.govamegroups.org |
| Transcriptomic | STAT5, AKT, ERK, HOX genes, PU.1 | Downstream signaling, cell proliferation, differentiation arrest. amegroups.orghaematologica.org |
| Epigenomic | DNA methylation (e.g., at STAT5, AP-1 binding sites) | Gene expression regulation, therapeutic response. ashpublications.org |
Application of Advanced Imaging Techniques for Monitoring Pdgfrα/flt3-itd-IN-1 Effects in Preclinical Models
Advanced imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are instrumental in the preclinical evaluation of inhibitors targeting FLT3-ITD. These non-invasive methods allow for the longitudinal monitoring of treatment response and provide insights into the in vivo efficacy of compounds like Pdgfrα/flt3-itd-IN-1.
In preclinical xenograft models of FLT3-ITD positive AML, bioluminescence imaging is a commonly used tool to track tumor burden. For instance, in a study evaluating the FLT3 inhibitor crenolanib (B1684632), bioluminescence imaging of mice engrafted with MV4-11-luciferase cells demonstrated that treatment suppressed bone marrow infiltration of the leukemic cells compared to vehicle-treated animals. nih.gov Similarly, PET imaging, often with the tracer 18F-FDG, can be employed to assess metabolic activity in tumors, which is expected to decrease with effective therapy. uu.nl Diffusion-weighted MRI (DW-MRI) is another valuable technique that can detect changes in tissue cellularity, providing an early indication of treatment response. uu.nl The combination of these imaging modalities can offer a comprehensive picture of the anti-leukemic effects of a given inhibitor in living animals over time.
High-Throughput Screening and CRISPR/Cas9-based Functional Genomics for Resistance and Sensitivity Studies
High-throughput screening (HTS) and CRISPR/Cas9-based functional genomics are powerful tools for identifying mechanisms of resistance and sensitivity to FLT3 inhibitors.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds to identify novel inhibitors or to understand the mechanisms of action of existing ones. For example, HTS can be used to screen for molecules that are effective against AML cells harboring FLT3 mutations. nih.gov Kinase activity assays are a key component of HTS, enabling the development of specific and selective tyrosine kinase inhibitors (TKIs) that target FLT3 and its mutant variants. nih.gov
CRISPR/Cas9-based Functional Genomics: The CRISPR/Cas9 system is a revolutionary gene-editing tool that enables systematic investigation of gene function. pku.edu.cn Genome-wide CRISPR-Cas9 screens have been successfully employed to identify genes whose loss-of-function confers resistance to FLT3 inhibitors. nih.gov In one such screen, the MV4-11 cell line, which expresses the FLT3-ITD mutation, was transduced with a pooled genome-scale CRISPR-Cas9 knockout library to identify genes critical for resistance to the FLT3 inhibitor AC220. nih.gov This approach has proven to be a highly efficient method for identifying novel signaling pathways that contribute to acquired drug resistance in AML. nih.govresearchgate.net CRISPR technology can also be used to create specific mutations in cell lines to study their impact on drug sensitivity. frontiersin.org For example, introducing a point mutation in the tyrosine kinase domain of FLT3-ITD can induce resistance to certain TKIs. frontiersin.org
These advanced techniques are crucial for understanding the complex interplay between drug treatment and the genetic and molecular landscape of cancer, ultimately guiding the development of more effective and personalized therapies.
Single-Cell Omics Approaches to Decipher Heterogeneity in Response to Pdgfrα/flt3-itd-IN-1
Single-cell omics technologies are revolutionizing our understanding of the heterogeneity inherent in cancer and the varied responses to targeted therapies like Pdgfrα/flt3-itd-IN-1. By analyzing individual cells, these methods can uncover rare cell populations, clonal evolution, and the diverse molecular mechanisms that contribute to treatment success or failure.
Single-cell analysis has been particularly insightful in the context of FLT3-ITD acute myeloid leukemia (AML). Studies have revealed that even in patients considered FLT3-ITD-negative by bulk analysis, a small fraction of FLT3-ITD-positive cells can exist, highlighting the intratumor heterogeneity. nih.gov This approach can also identify different FLT3-ITD mutations within the same patient, further emphasizing the complexity of the disease. nih.gov
Single-cell RNA sequencing (scRNA-seq) provides a high-resolution view of the transcriptomic landscape of individual cells. mdpi.com In AML, scRNA-seq has demonstrated extensive expression differences between patients and even between diagnosis and relapse samples from the same patient, despite having the same presumed initiating mutations. nih.gov This transcriptional heterogeneity can be linked to clonal composition and evolution, with significant molecular implications for therapeutic resistance. nih.gov For instance, in a patient with a DNMT3A and FLT3-ITD mutation, single-cell analysis revealed a switch from an AP-1 regulated clone at diagnosis to an mTOR signaling-driven clone at relapse. nih.gov Such detailed insights are critical for understanding the mechanisms leading to therapy resistance and AML recurrence. nih.gov
Furthermore, single-cell protein profiling using techniques like mass cytometry can evaluate early therapy responses at the single-cell level. uib.no This allows for the immediate assessment of intracellular signaling changes after the start of treatment in both malignant and non-malignant cells, potentially identifying resistant cancer clones and guiding early treatment adjustments. uib.no
Systems Biology, Network Pharmacology, and Artificial Intelligence/Machine Learning Modeling for Pdgfrα/flt3-itd-IN-1 Research
The integration of systems biology, network pharmacology, and artificial intelligence/machine learning (AI/ML) is providing a holistic framework for understanding the complex interactions of drugs like Pdgfrα/flt3-itd-IN-1 within biological systems.
Systems Biology and Network Pharmacology: Systems biology moves beyond the traditional single-target approach to drug discovery by considering the dynamic interplay of molecular pathways and cellular responses. frontiersin.org Network pharmacology, a key component of systems biology, utilizes computational modeling and network analysis to predict drug effects at a systems level. frontiersin.orgiu.edu This approach can help identify not only the primary targets of a drug but also its off-target effects and potential for combination therapies. frontiersin.org For instance, by constructing predictive logic models of cells expressing different forms of FLT3-ITD, researchers have been able to gain mechanistic insights into drug resistance and identify novel opportunities for combinatorial treatments. elifesciences.org These models can integrate patient-specific genomic and transcriptomic data to create personalized predictive models for tailored therapies. elifesciences.org
Artificial Intelligence/Machine Learning (AI/ML): AI and ML algorithms are increasingly being used to analyze large and complex biological datasets. In the context of FLT3-ITD AML, deep learning neural networks have been employed to analyze proteomics data and identify a set of critical proteins associated with the FLT3-ITD mutation. arxiv.orgarxiv.org This approach has demonstrated high accuracy in correlating protein levels with mutation status and outperforms conventional neural networks. arxiv.org AI/ML can also be used to develop predictive models for drug efficacy and to identify patients who are most likely to respond to a particular therapy. mdpi.com By integrating multi-omics data, these models can help to unravel the potential therapeutic mechanisms of multi-target inhibitors and support their use in different treatment settings, such as maintenance therapy. mdpi.com The application of AI and machine learning to single-cell sequencing data can also help to identify patterns of clonal evolution and predict treatment outcomes. nih.gov
Table 2: Advanced Computational Approaches in Pdgfrα/flt3-itd-IN-1 Research
| Methodology | Application | Key Insights |
| Single-Cell Omics | Deciphering intratumor heterogeneity, clonal evolution, and therapy resistance. | Identification of rare drug-resistant clones, understanding transcriptional reprogramming during relapse. nih.govnih.gov |
| Systems Biology/Network Pharmacology | Modeling drug-target interactions in a network context, predicting combination therapies. | Mechanistic insights into drug resistance, identification of synergistic drug combinations. frontiersin.orgelifesciences.org |
| AI/Machine Learning | Analyzing large-scale omics data, building predictive models for drug response. | Identification of biomarkers for drug sensitivity, personalized treatment recommendations. arxiv.orgarxiv.orgmdpi.com |
Future Research Directions and Translational Perspectives for Pdgfr|a/flt3 Itd in 1
Expanding the Therapeutic Scope of Pdgfr|A/flt3-itd-IN-1 to Other Malignancies Beyond Primary Target Indications
The primary indications for this compound are malignancies driven by its target kinases, such as FLT3-ITD-positive AML and chronic eosinophilic leukemia, which is often associated with PDGFR rearrangements. medchemexpress.com However, the therapeutic utility of this inhibitor may extend to a broader range of cancers.
First-generation multi-kinase inhibitors, such as sorafenib (B1663141) and midostaurin, which also inhibit PDGFR and FLT3, have demonstrated clinical activity in AML patients without FLT3 mutations, suggesting that targeting overexpressed wild-type kinases or other off-target kinases can be beneficial. dovepress.comashpublications.org Similarly, quizartinib (B1680412), a more selective FLT3 inhibitor that also targets PDGFR, has shown activity in FLT3-ITD-negative AML. ashpublications.org This suggests this compound could be explored in FLT3-wild-type AML, where FLT3 is frequently overexpressed. frontiersin.org
Development of Novel this compound Derivatives with Enhanced Potency, Selectivity, and Pharmacological Profiles
While this compound is a potent inhibitor of its target kinases, the development of second-generation derivatives is crucial to optimize its therapeutic index. medchemexpress.com A key goal is to enhance selectivity to minimize off-target effects and associated toxicities. For instance, many FLT3 inhibitors also potently inhibit the structurally similar c-KIT kinase, which can lead to myelosuppression, a significant clinical complication. haematologica.orgnih.govhaematologica.org Developing derivatives with high selectivity for FLT3-ITD over both wild-type FLT3 and c-KIT is a critical objective that could lead to better safety profiles. haematologica.orghaematologica.org
Research into novel chemical scaffolds, such as bis(1H-indol-2-yl)methanones and imidazo[1,2-b]pyridazines, has yielded compounds with high potency and improved selectivity. scispace.comacs.orgacs.org Structural biology studies can guide this process; for example, the difference of a single amino acid in the kinase binding site between FLT3 (Phe-691) and PDGFR (Thr-681) can be exploited to rationally design derivatives with a desired selectivity profile. acs.org The development of derivatives could also aim to overcome resistance mutations that affect drug binding. dovepress.com
The table below summarizes the inhibitory profiles of various compounds, illustrating the ongoing effort to achieve enhanced potency and selectivity.
| Compound | Target Kinase | IC50 / GI50 (µM) | Selectivity Profile | Reference |
| Pdgfr | A/flt3-itd-IN-1 | FLT3 | 0.003 | Potent dual inhibitor |
| PDGFRα | >0.036 | medchemexpress.com | ||
| CHMFL-FLT3-362 | FLT3-ITD | 0.002 (IC50) | >30-fold selective for FLT3-ITD over FLT3-wt | haematologica.org |
| FLT3-wt | 0.062 (IC50) | haematologica.org | ||
| cKIT | 5.6 (GI50) | Weak inhibition of cKIT | haematologica.org | |
| Compound 102 | FLT3 | 0.04 (IC50) | ~10-fold selective for FLT3 over PDGFR | acs.org |
| PDGFR | ~0.4 (IC50) | acs.org | ||
| Crenolanib (B1684632) | FLT3-ITD, FLT3-TKD, PDGFR | Not specified | Potent Type I inhibitor | amegroups.orgmdpi.com |
Identification and Validation of Predictive Biomarkers for this compound Sensitivity and Response
To move towards a precision medicine approach, robust predictive biomarkers are needed to identify patients most likely to respond to this compound. The most obvious biomarker for sensitivity is the presence of a FLT3-ITD mutation. nih.gov However, the clinical response can be heterogeneous, necessitating more refined biomarkers.
Key prognostic and potentially predictive biomarkers in FLT3-mutated AML include:
FLT3-ITD Allelic Ratio (AR): A high ratio of mutant to wild-type alleles (typically ≥0.5) is a strong independent poor prognostic factor and may predict a greater dependence on FLT3 signaling, and thus greater sensitivity to inhibitors. nih.govmdpi.comnih.gov
Co-occurring Mutations: The genetic context is critical. The presence of a concurrent Nucleophosmin (NPM1) mutation in patients with a low FLT3-ITD AR is associated with a more favorable prognosis. frontiersin.orgmdpi.com Conversely, other co-mutations may influence response and should be systematically studied.
Downstream Signaling Pathway Activation: The activation state of pathways downstream of FLT3, such as the STAT5, PI3K/AKT, and MAPK pathways, could serve as pharmacodynamic biomarkers to confirm target engagement and predict response. dovepress.comnih.govmdpi.com FLT3-ITD mutations primarily activate the STAT5 pathway. dovepress.commdpi.com
Resistance Mutations: A major challenge with FLT3 inhibitors is acquired resistance, often through secondary point mutations in the FLT3 kinase domain, such as at the D835 "activation loop" residue or the F691 "gatekeeper" residue. dovepress.comresearchgate.net Monitoring for these mutations at relapse is crucial for predicting resistance to this compound and guiding subsequent therapies.
The following table outlines potential biomarkers and their relevance.
| Biomarker | Type | Clinical Relevance | Reference |
| FLT3-ITD Mutation | Predictive | Primary indicator for sensitivity to FLT3 inhibitors. | nih.gov |
| FLT3-ITD Allelic Ratio | Prognostic/Predictive | High AR (≥0.5) associated with poor prognosis and potentially greater inhibitor sensitivity. | nih.govmdpi.comnih.gov |
| NPM1 Co-mutation | Prognostic/Predictive | Modulates the prognostic impact of FLT3-ITD, especially with low AR. | mdpi.comnih.gov |
| FLT3 Kinase Domain Mutations (D835, F691) | Predictive (Resistance) | Confer resistance to many FLT3 inhibitors. | dovepress.comresearchgate.net |
| p-STAT5 Levels | Pharmacodynamic | Indicates target engagement as FLT3-ITD signaling is inhibited. | dovepress.commdpi.comiiarjournals.org |
Integration of this compound Insights into Precision Oncology Paradigms and Next-Generation Therapeutic Strategies
The ultimate goal is to integrate this compound into precision oncology frameworks that tailor treatment to the individual patient. mdpi.comresearchgate.net This requires a multi-faceted approach that leverages the insights gained from the research directions outlined above.
A key strategy will be the development of rational combination therapies. Since resistance to targeted monotherapy is common, combining this compound with agents that target parallel or downstream survival pathways is a promising approach. Preclinical studies have shown synergistic anti-leukemic activity when FLT3 inhibitors are combined with inhibitors of BCL-2 (e.g., Venetoclax) or PARP. frontiersin.orgiiarjournals.orgfrontiersin.org The rationale for combining with BCL-2 inhibitors is particularly strong, as FLT3-ITD mutated cells show higher BCL-2 expression. frontiersin.org
Furthermore, the integration of genomic data (from biomarker analysis) with functional data (from organoid-based drug screening) will be essential for next-generation therapeutic strategies. researchgate.net For a given patient, genomic sequencing can identify the presence of a FLT3-ITD mutation and other relevant biomarkers (e.g., allelic ratio, co-mutations, resistance mutations). mdpi.com Subsequently, a patient-derived organoid could be used to test the sensitivity to this compound alone and in combination with other agents, allowing for the selection of the most effective, personalized treatment regimen before it is administered to the patient. researchgate.netresearchgate.net This approach moves beyond simply matching a drug to a single mutation and embraces a more holistic, functional, and personalized paradigm for cancer therapy.
Q & A
Q. What PEO elements should be defined when studying PDGFRα/FLT3-ITD-IN-1 in solid tumors?
- Methodological Answer :
- Population : PDGFRα-amplified glioblastoma patients.
- Exposure : Drug penetration across the blood-brain barrier (BBB) via LC-MS/MS quantification in cerebrospinal fluid.
- Outcome : Progression-free survival (PFS) in orthotopic xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
